Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

Hydrophilicity Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS)

Choose Fmoc‑Pam₂Cys‑OH (CAS 210532‑98‑2) for built‑in TLR2/6 agonism in synthetic vaccines. The C16 di‑palmitoyl motif yields optimal immunogenicity vs. shorter/longer chains, while the free amino group (absent in Pam₃ analogs) improves solubility and reduces aggregation. The Fmoc‑protected RS mixture enables cost‑effective initial screening; the R enantiomer (CAS 139573‑77‑6) is available when maximal adjuvant potency is required. Unique self‑assembly into perforated vesicles also supports drug‑delivery applications.

Molecular Formula C53H83NO8S
Molecular Weight 894.31
CAS No. 210532-98-2
Cat. No. B613544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
CAS210532-98-2
SynonymsFmoc-Pam2Cys-OH
Molecular FormulaC53H83NO8S
Molecular Weight894.31
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH: A Lipidated Cysteine Building Block for TLR2/6‑Targeted Lipopeptide Vaccines


Fmoc‑Cys((RS)‑2,3‑di(palmitoyloxy)‑propyl)‑OH (CAS 210532‑98‑2, synonym Fmoc‑Pam₂Cys‑OH) is an Fmoc‑protected, lipidated cysteine derivative specifically designed for solid‑phase peptide synthesis (SPPS) of self‑adjuvanting lipopeptide vaccines. The molecule contains a cysteine residue protected with a fluorenylmethoxycarbonyl (Fmoc) group and modified with a racemic 2,3‑di(palmitoyloxy)propyl moiety that provides the dipalmitoyl‑S‑glyceryl cysteine (Pam₂Cys) motif [REFS‑1]. This structural motif is a well‑established agonist of Toll‑like receptor 2 (TLR2), typically in heterodimerization with TLR6, making it a key building block for constructing synthetic lipopeptides that stimulate innate immune responses without the need for exogenous adjuvants [REFS‑2].

Why Fmoc‑Cys((RS)‑2,3‑di(palmitoyloxy)‑propyl)‑OH Cannot Be Replaced by Generic Lipidated Cysteine Analogs


In‑class compounds are not interchangeable because the exact identity of the lipid moiety, the stereochemistry of the glyceryl‑cysteine linkage, and the presence of the Fmoc protecting group each exert distinct and sometimes non‑linear effects on downstream physicochemical and immunological properties. The di‑palmitoylated (Pam₂) motif yields a free amino group after Fmoc deprotection, conferring greater hydrophilicity than tri‑palmitoylated (Pam₃) counterparts [REFS‑1]. Moreover, the R versus S configuration of the di‑palmitoyloxypropyl group significantly influences the magnitude of the adjuvant effect in vivo [REFS‑2]. Finally, the bulky Fmoc group alters the self‑assembly behavior of the deprotected lipopeptide, generating vesicle populations that differ in size and morphology from those formed by the non‑Fmoc parent compound [REFS‑3]. These factors collectively mean that swapping Fmoc‑Pam₂Cys‑OH for a different lipidated cysteine building block—even one with the same nominal Pam₂Cys core—will unpredictably alter conjugate solubility, aggregation state, and immunostimulatory potency.

Quantitative Differentiation of Fmoc‑Cys((RS)‑2,3‑di(palmitoyloxy)‑propyl)‑OH from Closest Analogs


Enhanced Hydrophilicity of Deprotected Pam₂‑Peptides vs. Pam₃‑Cys‑OH

Incorporation of Fmoc‑Pam₂Cys‑OH into a peptide sequence yields more hydrophilic products after Fmoc deprotection compared to incorporation of Pam₃Cys‑OH. This is attributed to the free amino group that becomes available on the Pam₂Cys‑bearing peptide, whereas Pam₃Cys‑OH retains a third palmitoyl chain that increases overall hydrophobicity [REFS‑1]. The enhanced hydrophilicity facilitates aqueous handling and downstream formulation of the final lipopeptide conjugate without compromising the adjuvant activity, which remains comparable between the two lipid variants [REFS‑1].

Hydrophilicity Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS)

Distinct Self‑Assembly Morphology: Larger Perforated Vesicles vs. Pam₂Cys‑OH

The presence of the bulky N‑terminal Fmoc group on Pam₂Cys‑OH alters the self‑assembly behavior of the lipidated amino acid in aqueous solution. Fmoc‑Pam₂Cys‑OH forms vesicles above a critical aggregation concentration (CAC) that are larger than those formed by Pam₂Cys‑OH and include a distinct population of perforated or compound vesicles [REFS‑1]. In contrast, Pam₂Cys‑OH and Pam₃Cys‑OH both form unilamellar vesicles without perforations, while the peptide‑conjugated Pam₂CysSK₄ and Pam₃CysSK₄ form spherical or wormlike micelles [REFS‑1].

Self-Assembly Vesicles Nanostructure Cryo-TEM

Optimal Lipid Chain Length for Immunogenicity: C16 (Pam₂Cys) Ranks Highest

A head‑to‑head comparison of diacylated lipopeptides bearing different fatty acid chain lengths demonstrated that the immunogenicity hierarchy in BALB/c mice is C16 (Pam₂Cys) ≈ C18 (Ste₂Cys) > C12 (Lau₂Cys) > C8 (Oct₂Cys) [REFS‑1]. The C16 lipopeptide was the most effective in activating dendritic cells (upregulation of surface MHC Class II) and in driving NF‑κB activation in a TLR2‑dependent manner [REFS‑1].

Immunogenicity Vaccine Adjuvant Antibody Titer TLR2

Stereochemistry‑Dependent Adjuvant Activity: R‑Configuration Superior to S‑Configuration

The RS‑mixture building block Fmoc‑Cys((RS)‑2,3‑di(palmitoyloxy)‑propyl)‑OH gives rise to lipopeptides with a mixture of R and S stereoisomers at the glyceryl‑cysteine junction. When the pure R‑ and S‑configured Fmoc‑Pam₂Cys‑OH building blocks were used to synthesize MUC1‑based antitumor vaccines, immunological evaluation revealed that the R‑stereoisomer (R‑FSL‑1) exhibited a significantly better adjuvant effect than the S‑stereoisomer (S‑FSL‑1) [REFS‑1].

Stereochemistry Adjuvant FSL-1 TLR2/6

TLR2/6 Agonist Activity of Pam₂Cys‑OH vs. Peptide‑Conjugated Pam₂CysSK₄

Using a NF‑κB‑SEAP reporter assay in HEK293 cells expressing human TLR2 and TLR6, Pam₂Cys‑OH exhibits significant agonist activity, although it is less potent than the peptide‑conjugated Pam₂CysSK₄ and Pam₃CysSK₄ [REFS‑1]. This indicates that the free amino acid (Pam₂Cys‑OH) retains intrinsic TLR2/6 stimulatory capacity, which is further enhanced upon conjugation to an antigenic peptide.

TLR2/6 NF-κB SEAP Reporter Assay Immunostimulation

Procurement‑Driven Application Scenarios for Fmoc‑Cys((RS)‑2,3‑di(palmitoyloxy)‑propyl)‑OH


Synthesis of Self‑Adjuvanting Lipopeptide Vaccines Against Infectious Diseases or Cancer

Fmoc‑Pam₂Cys‑OH is the preferred building block for constructing synthetic lipopeptides that incorporate both an antigenic epitope and a built‑in TLR2/6 agonist. As demonstrated in immunocontraceptive and antitumor vaccine studies, the C16 Pam₂Cys motif provides optimal immunogenicity compared to shorter or longer fatty acid chains [REFS‑1], and the resulting conjugates induce robust antibody and cellular responses without requiring separate adjuvants [REFS‑2].

Development of Vesicle‑Based Nanocarriers for Immunotherapy

The Fmoc‑protected form of Pam₂Cys‑OH self‑assembles into larger, perforated vesicles that are distinct from those formed by the non‑Fmoc parent compound [REFS‑3]. This unique nanostructure can be exploited for the encapsulation and delivery of therapeutic cargo, particularly in bionanotechnology applications where controlled release and immune cell targeting are desired [REFS‑3].

Stereochemical Optimization of TLR2/6 Agonist Potency

When maximal adjuvant activity is required, researchers can use the pure R‑enantiomer building block (CAS 139573‑77‑6) which has been shown to yield lipopeptides with superior immunostimulatory capacity compared to the S‑enantiomer [REFS‑4]. The RS‑mixture (CAS 210532‑98‑2) serves as a cost‑effective starting point for initial screening or when stereochemical purity is not the primary driver of biological outcome.

Solid‑Phase Peptide Synthesis Requiring Enhanced Aqueous Compatibility

In SPPS campaigns where the final lipopeptide must remain soluble during purification and formulation, Fmoc‑Pam₂Cys‑OH is advantageous over Pam₃Cys‑OH because the deprotected product retains a free amino group that increases hydrophilicity [REFS‑5]. This reduces aggregation and improves handling characteristics, particularly for longer peptide sequences or high‑concentration formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.